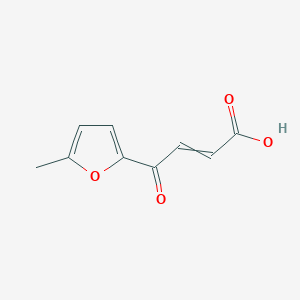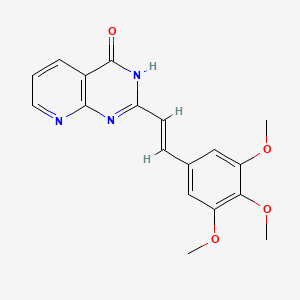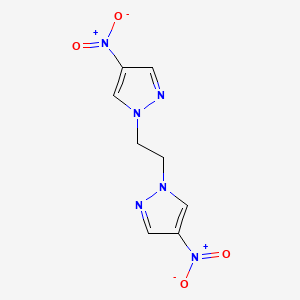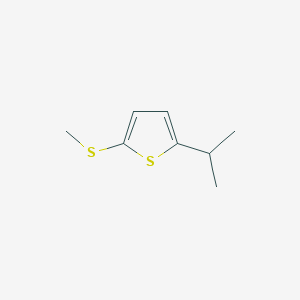
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group at the 2-position and an isopropyl group at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-(propan-2-yl)thiophene can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives. For instance, starting with 2-bromothiophene, a Grignard reaction can be employed to introduce the isopropyl group at the 5-position. Subsequently, the methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiolate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler thiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the methylsulfanyl group.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-5-(propan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and isopropyl groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in conductive polymers and semiconductors.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)thiophene: Lacks the isopropyl group, making it less sterically hindered.
5-(Propan-2-yl)thiophene: Lacks the methylsulfanyl group, affecting its reactivity and electronic properties.
2,5-Dimethylthiophene: Contains two methyl groups instead of a methylsulfanyl and an isopropyl group.
Uniqueness
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene is unique due to the combination of the methylsulfanyl and isopropyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
111859-79-1 |
|---|---|
Molecular Formula |
C8H12S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-methylsulfanyl-5-propan-2-ylthiophene |
InChI |
InChI=1S/C8H12S2/c1-6(2)7-4-5-8(9-3)10-7/h4-6H,1-3H3 |
InChI Key |
KKNWHTWUVPHONC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


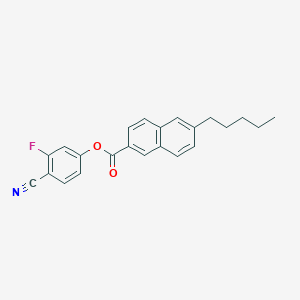


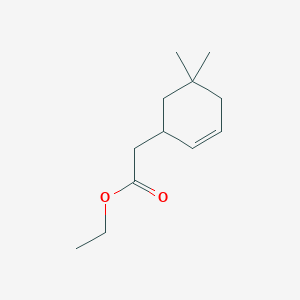
![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
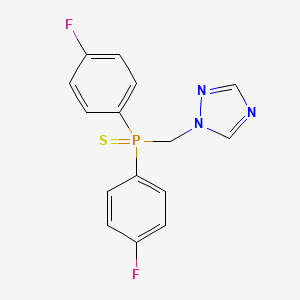
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)


